N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 6th position of the benzothiazole ring and a benzamide group makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex compound with potential therapeutic applications. Benzothiazole derivatives have been reported to inhibit various enzymes and receptors, such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the enzymes and receptors mentioned above . This inhibition can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of the aforementioned enzymes and receptors by benzothiazole derivatives can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight of 1962 g/mol suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Benzothiazole derivatives have been shown to induce apoptosis via the mitochondrial apoptosis pathway in vitro, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 6-fluoro-2-aminobenzothiazole with benzoyl chloride. The reaction is carried out under mild conditions using a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds as follows:
- Dissolve 6-fluoro-2-aminobenzothiazole in dichloromethane.
- Add triethylamine to the solution.
- Slowly add benzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-fluoro-1,3-benzothiazol-2-yl)benzoic acid.
Reduction: Formation of N-(6-fluoro-1,3-benzothiazol-2-yl)benzylamine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-fluorobenzothiazole: A simpler compound with similar biological activities.
N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: A closely related compound with a fluorine atom at the 4th position.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the benzamide group, which can significantly influence its biological activity and chemical reactivity. This compound has shown promising antifungal, antibacterial, and anticancer properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAIMYGNLZYSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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